Preventing Isomer Formation in Biaryl Ligand Synthesis
In the synthesis of the highly strained 2,2'-bis(2-indenyl)biphenyl ligand scaffold (compound 10), the use of the alternative approach—coupling 2,2'-diiodobiphenyl with 2-indenyl boronic acid—did not yield the desired product; instead, it produced an undesired isomer, spiro-1,1-(2,2'-biphenyl)-2-(2-indenyl)indane [1]. The successful route was achieved by employing [1,1'-Biphenyl]-2,2'-diyldiboronic acid as the coupling partner with 2-bromoindene, demonstrating its unique ability to direct the desired outcome in sterically congested environments where simpler analogs fail [1].
| Evidence Dimension | Reaction Outcome (Synthesis of 2,2'-bis(2-indenyl)biphenyl scaffold) |
|---|---|
| Target Compound Data | Successfully forms the desired 2,2'-bis(2-indenyl)biphenyl product. |
| Comparator Or Baseline | 2-Indenyl boronic acid (with 2,2'-diiodobiphenyl) |
| Quantified Difference | The comparator route yields an undesired isomer (spiro compound) and fails to produce the target ligand scaffold. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. |
Why This Matters
This demonstrates that [1,1'-Biphenyl]-2,2'-diyldiboronic acid is not merely a source of boronic acid functionality, but its specific scaffold is required to circumvent detrimental steric interactions and control the reaction pathway.
- [1] Beijer, F. H., Kooijman, H., Spek, A. L., Sijbesma, R. P., & Meijer, E. W. (1998). Self-Complementarity Achieved through Quadruple Hydrogen Bonding. Angewandte Chemie International Edition, 37(1-2), 75-78. View Source
